molecular formula C18H18O3 B3025142 2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-36-7

2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025142
CAS No.: 898779-36-7
M. Wt: 282.3 g/mol
InChI Key: ABQKZTOKCOEWRW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-36-7) is a substituted benzophenone derivative with the molecular formula C₁₈H₁₈O₃. It features a benzophenone core structure modified with a 2,5-dimethylphenyl group and a 1,3-dioxolane ring at the 3' position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structural complexity arises from the combination of aromatic and heterocyclic moieties, which influence its reactivity and applications .

Commercial availability through suppliers like LEAP CHEM CO., LTD., underscores its relevance in industrial and academic settings .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKZTOKCOEWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645065
Record name (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-36-7
Record name Methanone, (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 2,5-dimethylbenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the benzophenone core can participate in photochemical reactions, making it useful in photochemistry .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzophenone Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications
2,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone C₁₈H₁₈O₃ 2,5-dimethylphenyl; 1,3-dioxolane 282.34 Synthetic intermediate
Selagibenzophenone B (Selaphenin A) Not provided Likely hydroxyl/methoxy groups ~280–300 (estimated) Anticancer research
3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone C₁₆H₁₂Cl₂O₃ 3,5-dichlorophenyl; 1,3-dioxolane 329.17 Photoreactive crosslinker
Benzophenone amino acid (69a) Variable Benzophenone core + amino acid chain Variable Bioconjugation studies

Key Observations :

  • Substituent Effects: The 1,3-dioxolane group is a common feature in photoreactive benzophenones (e.g., 3,5-dichloro derivative) due to its stability under UV light . However, the 2,5-dimethylphenyl group in the target compound reduces electrophilicity compared to chlorine-substituted analogues, which may limit its utility in radical-based crosslinking .
  • Biological Activity: Selagibenzophenone B, a natural analogue, shares structural similarities but differs in substituents (e.g., hydroxyl/methoxy groups), which enhance hydrogen bonding and bioavailability for anticancer applications .

Table 2: Reactivity Comparison of Carbonyl-Containing Compounds

Compound Reactivity in Hydrazone/Oxime Formation Stability of Adducts Notes
This compound Low Moderate Steric hindrance from methyl groups reduces reactivity
Benzaldehyde (69c) High High Aldehydes form stable hydrazones rapidly
Acetophenone (69b) Moderate Moderate Ketones require harsher conditions

Key Findings :

  • The target compound exhibits lower reactivity in hydrazone formation compared to aldehydes (e.g., benzaldehyde) due to its ketone group and steric bulk, necessitating optimized reaction conditions for bioconjugation .
  • In contrast, the 3,5-dichloro derivative’s electron-withdrawing substituents enhance electrophilicity, making it more effective in photoaffinity labeling .

Spectral and Crystallographic Data

Synthetic studies on benzophenone derivatives highlight discrepancies in structural assignments. For example, selagibenzophenone B was initially misassigned due to overlapping spectral data with other analogues, emphasizing the need for synthetic validation . The target compound’s NMR and MS data align with its proposed structure, distinguishing it from dichloro or hydroxylated variants through characteristic peaks for methyl (δ 2.3–2.5 ppm) and dioxolane (δ 4.0–4.5 ppm) groups .

Research Implications and Challenges

  • Structural Misassignment: Natural product isolation studies (e.g., selagibenzophenone B) reveal challenges in distinguishing benzophenone derivatives solely via spectroscopy, underscoring the importance of synthetic corroboration .
  • Application-Specific Design : The target compound’s moderate reactivity and stability make it suitable for controlled synthetic pathways, whereas halogenated analogues are preferred for photoreactive applications .

Biological Activity

2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. Its structure includes a dioxolane ring, which may enhance its interaction with biological targets. This article delves into the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 898779-30-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzophenone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Study Findings

A study synthesized several benzophenone derivatives and evaluated their cytotoxicity against five human cancer cell lines: HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), MDA-MB-231 (breast cancer), and SW480 (colon cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
1HL-600.48
8A-5490.82
9SMMC-77210.26
1MDA-MB-2319.97
8SW4800.51

Key Observations :

  • Compounds 1, 8, and 9 exhibited very strong inhibitory activity across multiple cell lines.
  • The mechanism of action was further explored through network pharmacology and molecular docking analyses, identifying key genes such as AKT1 and CASP3 as potential targets for therapeutic intervention .

Antimicrobial Activity

Benzophenones have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacteria and fungi.

Case Study

Khanum et al. integrated heterocycles into the benzophenone framework to enhance antimicrobial activity. Their findings demonstrated that modified benzophenones exhibited significant inhibition against common pathogens, suggesting that structural modifications can lead to improved efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzophenones has been documented in various studies. For instance, dimeric benzophenones were shown to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages.

Research Insights

In a comparative study, these compounds demonstrated IC50 values ranging from 8.8 to 18.1 µM, indicating their potency compared to standard anti-inflammatory drugs like dexamethasone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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